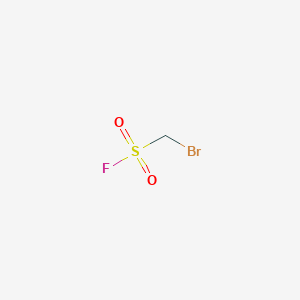![molecular formula C11H16O2 B2743007 Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate CAS No. 72055-13-1](/img/structure/B2743007.png)
Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate, also known as ethyl 2-(2-norbornylidene)acetate, is a chemical compound that has been studied for its potential applications in various scientific research fields. This compound is synthesized through a specific method and has been shown to have unique biochemical and physiological effects. In 2.1]heptanylidene)acetate, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
科学的研究の応用
Synthesis and Reactivity
Ethyl cyclopropylidene acetate and its analogs are synthesized via an acid-catalyzed Wittig reaction, showcasing their utility as equivalents of senecioic acid esters in double Michael reactions to yield spirocyclopropyl-substituted bicyclo[2.2.2]octanes (Spitzner & Swoboda, 1986). This chemical behavior underscores the compound's versatility in synthetic chemistry, enabling the creation of complex molecular structures.
Material Science Applications
In material science, the compound has been explored for its potential in enhancing the efficiency of separation processes. For instance, ethyl acetate, a related compound, is used in extractive distillation processes for separating challenging mixtures like n-hexane and ethyl acetate due to the formation of a minimum boiling azeotrope, demonstrating its importance in chemical and pharmaceutical industries (Feng et al., 2020).
Chemical Synthesis and Catalysis
Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate and its derivatives serve as key intermediates in the synthesis of complex organic molecules. For example, palladium-catalyzed reactions involving norbornene derivatives, including bicyclo[2.2.1]hept-5-ene-endo-2-carboxylic acid ethyl ester, highlight the compound's role in facilitating addition polymerizations and enhancing molecular diversity (Kang & Sen, 2004).
特性
IUPAC Name |
ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-13-11(12)7-10-6-8-3-4-9(10)5-8/h7-9H,2-6H2,1H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKFXVNHWKJOMU-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CC2CCC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CC2CCC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Aminomethyl)phenyl]-3-methoxybenzamide](/img/structure/B2742924.png)

![1-(4-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentane-1-carboxamide](/img/structure/B2742927.png)



![6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2742936.png)
![9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2742937.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B2742938.png)
![methyl[(1R)-1-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2742939.png)
![N-butyl-7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2742940.png)


